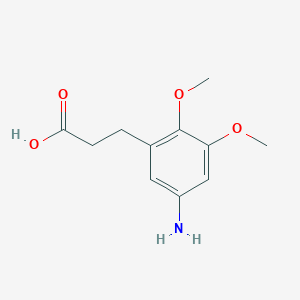

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid

Description

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid is a substituted propanoic acid derivative featuring a phenyl ring with a 5-amino group and 2,3-dimethoxy substituents. The propanoic acid chain is attached to the phenyl ring at the 3-position.

Properties

IUPAC Name |

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h5-6H,3-4,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOJIEHUWQDXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,3-dimethoxyaniline.

Alkylation: The aniline derivative undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid side chain.

Oxidation: The intermediate product is then oxidized to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common techniques include:

Batch Processing: Using large reactors to carry out the synthesis in batches.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

Oxidation: Formation of 3-(5-nitro-2,3-dimethoxyphenyl)propanoic acid.

Reduction: Formation of 3-(5-amino-2,3-dimethoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

Pathways: The compound can modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and biological activities of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid and its analogs:

Key Observations

Substituent Effects on Bioactivity: The 5-amino and 2,3-dimethoxy groups in the target compound enhance polarity and hydrogen-bonding capacity compared to simpler analogs like 3-(phenyl)propanoic acid . Bromine substitution (e.g., 3-(5-Bromo-2-methoxyphenyl)propanoic acid) introduces steric bulk and electron-withdrawing effects, which may alter binding kinetics in enzyme targets . Thiazole-containing analogs (e.g., P3) demonstrate potent enzyme inhibition (IC₅₀ = 35 µM against Furin), highlighting the role of heterocyclic moieties in enhancing target specificity .

Amino Group Positioning: The target compound’s 5-amino group contrasts with the α-amino group in (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid . The latter’s chiral center may serve as a precursor for peptide mimetics, while the former’s aromatic amino group could participate in π-π stacking or receptor interactions.

Anticancer and Antioxidant Potential: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit anticancer and antioxidant activities, suggesting that amino-linked propanoic acids are promising scaffolds for drug discovery . The target compound’s methoxy groups may confer metabolic stability compared to hydroxylated analogs.

Biological Activity

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an amino group at the 5-position of a dimethoxyphenyl ring, which is crucial for its biological interactions. The methoxy groups contribute to hydrophobic interactions, enhancing its affinity for biological targets.

The biological activity of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The amino group can form hydrogen bonds with enzymes, potentially altering their activity.

- Receptor Interaction : It may engage with receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

- Pathway Inhibition : The compound has shown promise in modulating pathways associated with inflammation and cancer progression.

Biological Activities

Research indicates that 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Anti-inflammatory Effects : Investigations have demonstrated a capacity to reduce inflammatory markers in vitro.

- Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation. Notably, it showed significant activity against human cancer cell lines, exhibiting IC50 values comparable to established chemotherapeutics .

Comparative Studies

The unique positioning of the amino and methoxy groups distinguishes this compound from similar derivatives. Below is a comparison table highlighting key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid | Amino at 5-position | Antimicrobial, anti-inflammatory, anticancer |

| 3-(2,3-Dimethoxyphenyl)propanoic acid | No amino group | Limited biological activity |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | No amino group | Antioxidant properties |

Case Studies

- Anticancer Activity : A study evaluated the effects of the compound on HCT-116 colon cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 μM, suggesting potential as a therapeutic agent in colorectal cancer treatment .

- Neuroprotective Effects : In models simulating neurodegenerative diseases such as Alzheimer's, the compound demonstrated protective effects against oxidative stress-induced neuronal damage .

Synthesis and Derivatives

The synthesis of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid serves as a foundation for developing novel derivatives that may enhance its biological activity. Variants have been created through oxidation and substitution reactions that maintain or improve upon the original compound's properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.